molecular formula C18H18ClN3O2S2 B2404879 N-(2-chloro-6-methylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1252930-18-9

N-(2-chloro-6-methylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2404879
CAS No.: 1252930-18-9
M. Wt: 407.93
InChI Key: DKCOIHCCUUUHLC-UHFFFAOYSA-N
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Description

The compound N-(2-chloro-6-methylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide features a thieno[3,2-d]pyrimidinone core substituted with a propyl group at position 3 and a sulfanyl acetamide moiety linked to a 2-chloro-6-methylphenyl group. This structure is characteristic of bioactive molecules targeting enzymatic pathways, such as kinase or protease inhibition. Its design leverages the thienopyrimidine scaffold, known for metabolic stability and hydrogen-bonding capacity, combined with halogenated aryl groups to modulate lipophilicity and target binding .

Properties

IUPAC Name

N-(2-chloro-6-methylphenyl)-2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2S2/c1-3-8-22-17(24)16-13(7-9-25-16)20-18(22)26-10-14(23)21-15-11(2)5-4-6-12(15)19/h4-7,9H,3,8,10H2,1-2H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKCOIHCCUUUHLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=C(C=CC=C3Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chloro-6-methylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a thieno[3,2-d]pyrimidine scaffold, which is known for its diverse pharmacological properties. In this article, we will explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications.

Molecular Characteristics

  • Molecular Formula : C18H18ClN3O2S2
  • Molecular Weight : 407.93 g/mol
  • Key Functional Groups :
    • Chloro-substituted aromatic ring
    • Acetamide group
    • Sulfur-containing moiety

The presence of these functional groups contributes to the compound's reactivity and interaction with biological targets.

Structural Similarities

The compound shares structural features with other thieno[3,2-d]pyrimidine derivatives, which have been shown to exhibit significant biological activities. Notable examples include:

Compound Name Structure Key Activity
4-Oxo-3-propyl-thieno[3,2-d]pyrimidineStructureAntimicrobial
N-(methylphenyl)-thieno[3,2-d]pyrimidin-4-aminesStructureAnticancer
5-Methyl-thieno[3,2-d]pyrimidine derivativesStructureAntiviral

Research indicates that compounds containing thieno[3,2-d]pyrimidine structures often interact with various biological targets. The specific mechanisms of action for this compound may include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific kinases or enzymes involved in cellular signaling pathways.
  • Anticancer Properties : Similar compounds have demonstrated cytotoxic effects against cancer cell lines by inducing apoptosis or cell cycle arrest.
  • Antimicrobial Effects : The presence of the thieno moiety suggests potential activity against bacterial or fungal pathogens.

Case Studies and Research Findings

Several studies have highlighted the biological activity of similar compounds:

  • A study on thieno[3,2-d]pyrimidine derivatives revealed that certain analogs exhibited significant anticancer activity against various cell lines, including MCF7 and HCT116, with IC50 values in the low micromolar range .
  • Another investigation demonstrated that compounds with similar scaffolds showed promising antimicrobial activity against resistant strains of bacteria .

Comparative Analysis

To better understand the potential of this compound in medicinal chemistry, it is essential to compare its activity with related compounds:

Compound Activity Type IC50/EC50 Values
Compound AAnticancer0.39 µM
Compound BAntimicrobial1.5 µg/mL
Compound CAntiviral10 µM

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Physicochemical Properties

Key structural analogs are compared below based on substituents, molecular weight (MW), and melting points (mp):

Compound Name/Structure MW (g/mol) mp (°C) Key Structural Variations vs. Target Compound References
Target: N-(2-chloro-6-methylphenyl)-2-({4-oxo-3-propyl-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide ~407.9* N/A Reference compound
IWP2: N-(6-methyl-2-benzothiazolyl)-2-[(4-oxo-3-phenyl-thieno[3,2-d]pyrimidin-2-yl)thio]acetamide ~488.5 N/A Benzothiazolyl substituent; phenyl at thienopyrimidine C3
8t: N-(5-chloro-2-methylphenyl)-2-{[5-(indol-3-ylmethyl)-oxadiazol-2-yl]sulfanyl}acetamide 428.5 N/A Oxadiazole ring; indole substituent
5.6: 2-[(4-methyl-6-oxo-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide 344.2 230 Dihydropyrimidinone core; 2,3-dichlorophenyl
Enamine compound: 2-({6-benzyl-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(2,4-dichlorophenyl)acetamide·HCl 511.9 N/A Pyridopyrimidine core; benzyl and dichlorophenyl groups

*Calculated based on formula.

Key Observations :

  • Halogenation : The target’s 2-chloro-6-methylphenyl group balances lipophilicity and steric effects, contrasting with dichlorophenyl (higher Cl content) in compound 5.6, which may enhance target binding but reduce solubility .
Enzyme Inhibition Profiles
  • Compounds 8t, 8u, 8v, 8w : Demonstrated varied inhibitory activities against lipoxygenase (LOX), α-glucosidase, and butyrylcholinesterase (BChE). For example, 8t (IC₅₀ = 12.3 µM for LOX) highlights the role of indole substituents in enhancing activity .
  • Compound 5.6: Structural simplicity (dihydropyrimidinone) and dichlorophenyl group may favor kinase inhibition, though specific data are unreported .

Pharmacokinetic Considerations

  • Molecular Weight : The target compound (~407.9 g/mol) falls within the acceptable range for oral bioavailability, unlike the Enamine compound (511.9 g/mol), which may face absorption challenges .

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